molecular formula C12H18O3S B14375798 {[5-(Methanesulfonyl)pentyl]oxy}benzene CAS No. 90317-52-5

{[5-(Methanesulfonyl)pentyl]oxy}benzene

Cat. No.: B14375798
CAS No.: 90317-52-5
M. Wt: 242.34 g/mol
InChI Key: SDWLGFIEDXTJCG-UHFFFAOYSA-N
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Description

{[5-(Methanesulfonyl)pentyl]oxy}benzene is an organic compound characterized by the presence of a benzene ring substituted with a pentyl chain that is further functionalized with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Methanesulfonyl)pentyl]oxy}benzene typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable benzene derivative.

    Functionalization: The benzene ring is functionalized with a pentyl chain through a Friedel-Crafts alkylation reaction.

    Sulfonylation: The pentyl chain is then functionalized with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

{[5-(Methanesulfonyl)pentyl]oxy}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pentyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[5-(Methanesulfonyl)pentyl]oxy}benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[5-(Methanesulfonyl)pentyl]oxy}benzene exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    {[5-(Methanesulfonyl)pentyl]oxy}toluene: Similar structure but with a methyl group on the benzene ring.

    {[5-(Methanesulfonyl)pentyl]oxy}phenol: Contains a hydroxyl group on the benzene ring.

    {[5-(Methanesulfonyl)pentyl]oxy}aniline: Features an amino group on the benzene ring.

Uniqueness

{[5-(Methanesulfonyl)pentyl]oxy}benzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of the methanesulfonyl group enhances its reactivity and potential for use in various fields.

Properties

CAS No.

90317-52-5

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

5-methylsulfonylpentoxybenzene

InChI

InChI=1S/C12H18O3S/c1-16(13,14)11-7-3-6-10-15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

SDWLGFIEDXTJCG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCCCOC1=CC=CC=C1

Origin of Product

United States

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